3-Cyclopropyl-2-fluoropyridine
Overview
Description
3-Cyclopropyl-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C8H8FN It features a pyridine ring substituted with a cyclopropyl group at the third position and a fluorine atom at the second position
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of SM cross-coupling reactions, 3-Cyclopropyl-2-fluoropyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in sm cross-coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, thereby influencing the synthesis of various organic compounds .
Result of Action
Given its role in sm cross-coupling reactions , it can be inferred that it contributes to the formation of carbon-carbon bonds, thereby facilitating the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the organoboron reagents used in these reactions are relatively stable, readily prepared, and generally environmentally benign , suggesting that the compound’s action, efficacy, and stability may be influenced by these factors.
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines, a group to which this compound belongs, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in organic chemistry .
Cellular Effects
The specific cellular effects of 3-Cyclopropyl-2-fluoropyridine are not well-studied. It is known that fluoropyridines can interact with various cellular processes. For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that in Suzuki–Miyaura cross-coupling reactions, the compound can participate in transmetalation, a process where it is transferred from boron to palladium . This suggests that it may interact with biomolecules and potentially influence gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored in a dry room at normal temperatures .
Metabolic Pathways
It is known that cyclopropyl groups can be metabolized in certain circumstances, which may lead to potentially reactive intermediates .
Transport and Distribution
It is known that the compound is a liquid at room temperature, which may influence its distribution .
Subcellular Localization
It is known that the compound is a liquid at room temperature, which may influence its localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-fluoropyridine can be achieved through several methods. One common approach involves the cyclopropylation of 2-fluoropyridine using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2-fluoropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropyl-2-fluoropyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Cyclopropylpyridine
- 2,3-Difluoropyridine
Comparison: 3-Cyclopropyl-2-fluoropyridine is unique due to the presence of both the cyclopropyl group and the fluorine atom, which impart distinct chemical and physical properties Compared to 2-Fluoropyridine, the cyclopropyl group adds steric hindrance and alters the compound’s reactivity
Properties
IUPAC Name |
3-cyclopropyl-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFSMQRQXSDRMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731525 | |
Record name | 3-Cyclopropyl-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227177-68-5 | |
Record name | 3-Cyclopropyl-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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